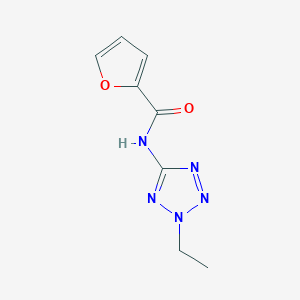
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves its ability to selectively bind to specific ion channels in the brain. This binding can either block or activate the ion channel, depending on the specific channel and the concentration of the compound. By selectively targeting different ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been found to have a variety of biochemical and physiological effects. These effects include the modulation of ion channel activity, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects make it a valuable tool for researchers studying the function of the nervous system and potential therapeutic targets for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to selectively target different channels and gain insights into their function. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are many potential future directions for research involving N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One promising area of research involves the development of new compounds that are more selective for specific ion channels and have fewer potential side effects. Another area of research involves the use of this compound in the development of new therapies for neurological disorders, such as epilepsy and migraine headaches. Finally, researchers may also explore the potential use of this compound in other areas of scientific research, such as cancer biology and drug discovery.
Méthodes De Synthèse
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a complex process that requires a high degree of expertise and specialized equipment. The most commonly used method for synthesizing this compound involves a series of chemical reactions that begin with the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This compound is then reacted with 5-amino-6-methyl-2-iodopyridine to form N-(5-iodo-6-methylpyridin-2-yl)-2,5-dimethoxybenzamide, which is subsequently reacted with 1,2-dihydro-3,4-dimethoxy-9-methyl-1-oxo-5H-benzo[a]cycloheptene to form the final product.
Applications De Recherche Scientifique
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the function of ion channels in the brain. Ion channels are proteins that play a critical role in the transmission of electrical signals in the nervous system, and abnormalities in ion channel function have been linked to a range of neurological disorders, including epilepsy and migraine headaches. By selectively blocking or activating specific ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of these disorders.
Propriétés
Formule moléculaire |
C14H11IN2O3 |
|---|---|
Poids moléculaire |
382.15 g/mol |
Nom IUPAC |
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11IN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
Clé InChI |
ACLOLICRBMXVEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)



